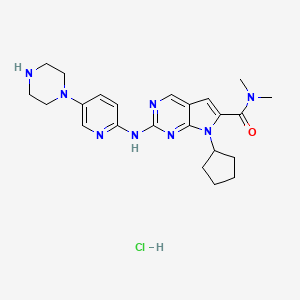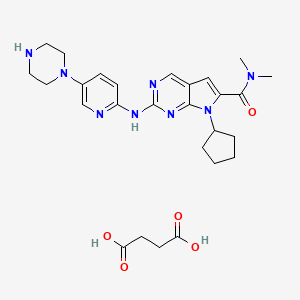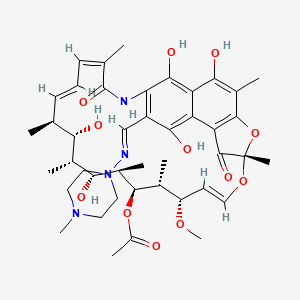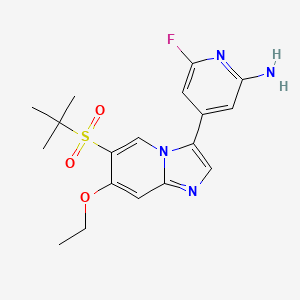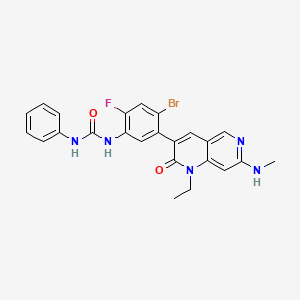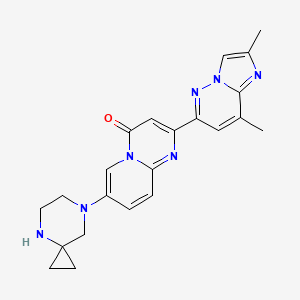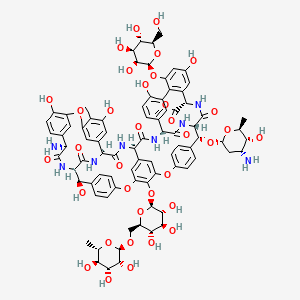
ロキニメックス
概要
説明
ロキニメックスは、リノミドとしても知られており、免疫賦活作用を有するキノリン誘導体です。さまざまな癌や自己免疫疾患の治療における可能性について研究されてきました。 ロキニメックスは、ナチュラルキラー細胞とマクロファージの細胞毒性を高め、血管新生を阻害し、腫瘍壊死因子αの合成を減少させることが知られています .
科学的研究の応用
Chemistry: Used as a model compound for studying quinoline derivatives and their reactions.
Biology: Investigated for its immunomodulatory effects and ability to enhance natural killer cell activity.
Medicine: Explored as a treatment for cancers, autoimmune diseases, and as an adjuvant therapy after bone marrow transplantation.
Industry: Potential applications in the development of new pharmaceuticals and therapeutic agents .
作用機序
ロキニメックスは、複数のメカニズムを通じてその効果を発揮します。
免疫賦活: ナチュラルキラー細胞とマクロファージの細胞毒性を高めます。
抗血管新生: 腫瘍の成長に不可欠な新しい血管の形成を阻害します。
サイトカイン調節: 腫瘍壊死因子αおよびその他の炎症性サイトカインの合成を減少させます
類似の化合物との比較
ロキニメックスは、その特定の免疫賦活特性により、キノリン誘導体の中でユニークな存在です。類似の化合物には、以下が含まれます。
キノリン: 基本的なキノリン構造を持つ親化合物。
クロロキン: キノリン構造が類似しているが、生物学的活性は異なるマラリア治療薬。
ヒドロキシクロロキン: 自己免疫疾患の治療に使用される免疫調節特性を持つ別のマラリア治療薬
ロキニメックスは、免疫賦活、抗血管新生、サイトカイン調節効果を組み合わせているため、さまざまな治療用途において有望な候補となっています .
Safety and Hazards
将来の方向性
Roquinimex is currently being investigated for use in the treatment of a number of cancers and autoimmune conditions . It is also being researched for use as adjuvant therapy after bone marrow transplantation in cases of acute leukemia . Furthermore, Roquinimex has shown promise in managing psoriasis when used in combination with Clobetasol .
生化学分析
Biochemical Properties
Roquinimex plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been shown to modulate the activity of lymphokine-activated killer cells, enhancing their ability to target and destroy tumor cells . Roquinimex also interacts with cytokines such as interleukin-10, interleukin-17, and tumor necrosis factor-alpha, influencing their levels and activity . These interactions contribute to its immunomodulatory and anti-inflammatory effects.
Cellular Effects
Roquinimex exerts multiple effects on different cell types and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, Roquinimex enhances the activity of lymphokine-activated killer cells, promoting their cytotoxic effects against tumor cells . Additionally, it modulates the expression of various cytokines, such as interleukin-10 and interleukin-17, which play crucial roles in immune response and inflammation . These effects collectively contribute to its therapeutic potential in treating autoimmune and inflammatory diseases.
Molecular Mechanism
The molecular mechanism of Roquinimex involves several key interactions at the molecular level. Roquinimex binds to specific biomolecules, including cytokines and receptors, modulating their activity and signaling pathways. It has been shown to inhibit the activity of certain enzymes involved in inflammation and immune response, such as tumor necrosis factor-alpha . Additionally, Roquinimex influences gene expression by modulating transcription factors and other regulatory proteins, leading to changes in the production of cytokines and other immune-related molecules .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Roquinimex have been studied over time to understand its stability, degradation, and long-term impact on cellular function. Roquinimex has demonstrated stability in various formulations, including topical ointments, where it has shown significant improvement in psoriasis lesions over a 14-day period . Long-term studies have indicated that Roquinimex maintains its immunomodulatory and anti-inflammatory effects, making it a promising candidate for chronic conditions .
Dosage Effects in Animal Models
The effects of Roquinimex vary with different dosages in animal models. Studies have shown that Roquinimex exhibits a dose-dependent response, with higher doses leading to more pronounced effects on immune modulation and inflammation . At very high doses, Roquinimex may exhibit toxic or adverse effects, highlighting the importance of optimizing dosage for therapeutic use .
Metabolic Pathways
Roquinimex is involved in several metabolic pathways, interacting with enzymes and cofactors that influence its activity and efficacy. It has been shown to modulate the activity of enzymes involved in cytokine production and immune response, such as tumor necrosis factor-alpha . These interactions affect metabolic flux and the levels of various metabolites, contributing to its therapeutic effects.
Transport and Distribution
Roquinimex is transported and distributed within cells and tissues through specific transporters and binding proteins. These interactions influence its localization and accumulation in target tissues, such as inflamed or tumor tissues . The distribution of Roquinimex within the body is crucial for its therapeutic efficacy, as it needs to reach specific sites of action to exert its effects.
Subcellular Localization
The subcellular localization of Roquinimex plays a significant role in its activity and function. Roquinimex is directed to specific compartments or organelles within cells through targeting signals and post-translational modifications . These localization mechanisms ensure that Roquinimex interacts with its target biomolecules and exerts its therapeutic effects at the right cellular sites.
準備方法
合成経路と反応条件
ロキニメックスは、複数段階のプロセスを経て合成されます。合成は、2-(メチルアミノ)安息香酸エチルとマロン酸エチルの縮合から始まります。 この中間体は、N-メチルアニリンとアミン-エステル交換反応を起こし、アミドリノミドが生成されます .
工業生産方法
ロキニメックスの工業生産は、同様の合成経路に従いますが、大規模生産に最適化されています。反応条件は、最終生成物の高収率と純度を確保するために慎重に制御されます。 このプロセスには、試薬と中間体を安全かつ効率的に扱うための専用機器の使用が含まれます .
化学反応の分析
反応の種類
ロキニメックスは、以下を含むさまざまな化学反応を起こします。
酸化: ロキニメックスは、酸化されてさまざまなヒドロキシ化誘導体を形成することができます。
還元: 還元反応は、キノリン環構造を変更できます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムが含まれます。
還元: 水素化ホウ素ナトリウムと水素化アルミニウムリチウムなどの還元剤が使用されます。
生成される主な生成物
これらの反応から生成される主な生成物には、ロキニメックスのさまざまなヒドロキシ化および置換誘導体が含まれ、それらは異なる生物学的活性と特性を持つ可能性があります .
科学研究への応用
化学: キノリン誘導体とその反応を研究するためのモデル化合物として使用されます。
生物学: 免疫調節効果とナチュラルキラー細胞活性を高める能力について調査されています。
医学: 癌、自己免疫疾患の治療法、および骨髄移植後の補助療法として検討されています。
産業: 新しい医薬品や治療薬の開発における潜在的な用途 .
類似化合物との比較
Roquinimex is unique among quinoline derivatives due to its specific immunostimulant properties. Similar compounds include:
Quinoline: The parent compound with a basic quinoline structure.
Chloroquine: An antimalarial drug with a similar quinoline structure but different biological activity.
Hydroxychloroquine: Another antimalarial drug with immunomodulatory properties, used in the treatment of autoimmune diseases
Roquinimex stands out due to its combination of immunostimulant, antiangiogenic, and cytokine-modulating effects, making it a promising candidate for various therapeutic applications .
特性
IUPAC Name |
4-hydroxy-N,1-dimethyl-2-oxo-N-phenylquinoline-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3/c1-19(12-8-4-3-5-9-12)17(22)15-16(21)13-10-6-7-11-14(13)20(2)18(15)23/h3-11,21H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGOOQMRIPALTEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=C(C1=O)C(=O)N(C)C3=CC=CC=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4045680 | |
| Record name | Roquinimex | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4045680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84088-42-6 | |
| Record name | Linomide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=84088-42-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Roquinimex [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084088426 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Roquinimex | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11366 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Roquinimex | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4045680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-Phenylmethyl-1,2-dihydro-4-hydroxyl-1-methyl-2-oxo-quinoline-3-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ROQUINIMEX | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/372T2944C0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



